molecular formula C8H8OS B2380933 2,3-Dihydro-1-benzofuran-5-thiol CAS No. 934347-73-6

2,3-Dihydro-1-benzofuran-5-thiol

Cat. No.: B2380933
CAS No.: 934347-73-6
M. Wt: 152.21
InChI Key: VXUIGXVJRLQEBS-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-benzofuran-5-thiol is a heterocyclic organic compound that features a benzofuran ring with a thiol group attached at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1-benzofuran-5-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production of benzofuran derivatives often employs large-scale cyclization reactions facilitated by catalysts to ensure high yield and purity. The use of proton quantum tunneling has been noted to reduce side reactions and improve yield, making it a favorable method for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1-benzofuran-5-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydro-1-benzofuran-5-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c10-7-1-2-8-6(5-7)3-4-9-8/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUIGXVJRLQEBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934347-73-6
Record name 2,3-dihydro-1-benzofuran-5-thiol
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